molecular formula C13H12N6OS2 B2875361 2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 839682-66-5

2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B2875361
CAS RN: 839682-66-5
M. Wt: 332.4
InChI Key: BIZAHJHDBAQEDL-UHFFFAOYSA-N
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Description

2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide, also known as MTSEA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTSEA is a thiol-specific reagent that has been used to modify cysteine residues in proteins, which can lead to significant changes in their structure and function.

Scientific Research Applications

Glutaminase Inhibition

Research has identified BPTES analogs, closely related compounds, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are explored for their therapeutic potential in cancer treatment, given the role of GLS in cancer cell metabolism. Structure-activity relationship (SAR) studies on BPTES analogs have led to the identification of compounds with similar potency but improved solubility and pharmacological properties (Shukla et al., 2012).

Antimicrobial Activity

A series of N-substituted derivatives of related compounds have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against various bacterial and fungal strains, indicating their potential as antimicrobial agents. The structural analysis and synthesis routes are detailed, providing insights into their structure-activity relationships (Baviskar et al., 2013).

Anticancer Agents

Compounds structurally related to 2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide have been explored for their anticancer activity. New derivatives were synthesized and studied for their antitumor activities against specific cancer cell lines, demonstrating selective cytotoxicity. This research provides a foundation for further development of these compounds as anticancer agents (Evren et al., 2019).

Chemical Synthesis and Cyclization

Studies have also focused on the chemical synthesis and intramolecular cyclization of related acetamides, leading to the formation of compounds with potential pharmacological applications. The reaction conditions, mechanisms, and outcomes of these synthetic processes have been detailed, offering valuable information for the development of new therapeutic molecules (Savchenko et al., 2020).

properties

IUPAC Name

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS2/c1-9-4-2-3-5-10(9)19-13(16-17-18-19)22-8-11(20)15-12-14-6-7-21-12/h2-7H,8H2,1H3,(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZAHJHDBAQEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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